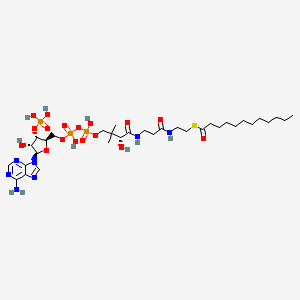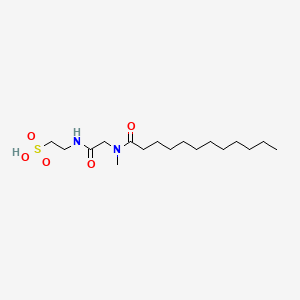
N-methyl-D-aspartic acid
Overview
Description
N-Methyl-D-aspartic acid is an amino acid derivative that acts as a specific agonist at the this compound receptor, mimicking the action of glutamate, the neurotransmitter which normally acts at that receptor . Unlike glutamate, this compound only binds to and regulates the this compound receptor and has no effect on other glutamate receptors . This compound plays a crucial role in excitatory neurotransmission in the central nervous system and is involved in synaptic plasticity, learning, and memory .
Mechanism of Action
Target of Action
N-Methyl-D-aspartic acid (NMDA) is an amino acid derivative that acts as a specific agonist at the NMDA receptor . The primary target of NMDA is the NMDA receptor , which is a glutamate receptor and predominantly a calcium ion channel found in neurons . This receptor is crucial in the release of luteinizing hormone and prolactin in the pituitary gland and gonadotropin-releasing hormone in the hypothalamus .
Mode of Action
NMDA mimics the action of glutamate, the neurotransmitter which normally acts at the NMDA receptor . Unlike glutamate, NMDA only binds to and regulates the NMDA receptor and has no effect on other glutamate receptors . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, opening a non-specific cation channel, which can allow the passage of calcium and sodium ions into the cell and potassium ions out of the cell . Therefore, NMDA receptors will only open if glutamate is in the synapse and concurrently the postsynaptic membrane is already depolarized .
Biochemical Pathways
NMDA receptors play a significant role in various biochemical pathways. They are involved in the “fine-tuning” of synaptic connections in the developing brain . The NMDA receptor-related calcium transporting signaling pathway is also affected . Over-excitation of NMDA receptors causes neuronal degeneration and cell death .
Pharmacokinetics
It’s known that multiple routes of administration, each with unique pharmacokinetics, have been investigated for related compounds .
Result of Action
The activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations . This leads to a flow of predominantly calcium, sodium, and potassium ions into and out of the cell . Calcium flux through NMDA receptors, in particular, is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory . Overactivation of NMDAR by NMDA agonists increases the cytosolic concentrations of calcium and zinc, which significantly contributes to neural death .
Action Environment
The action of NMDA is influenced by various environmental factors. For instance, the presence of magnesium and zinc ions can bind and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of ions is made possible by the depolarization of the cell, which displaces and repels the magnesium and zinc ions from the pore .
Biochemical Analysis
Biochemical Properties
N-methyl-D-aspartic acid is known for its role in biochemical reactions, particularly in the nervous system. It interacts with the this compound receptor, a type of glutamate receptor, and acts as a specific agonist . This interaction is crucial for synaptic plasticity, a cellular mechanism for learning and memory. The binding of this compound to its receptor allows the passage of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell and potassium (K⁺) ions out of the cell . This ion exchange is essential for the activation of various signaling pathways within the cell.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In neurons, it influences cell function by modulating synaptic plasticity and neurotransmission . The activation of this compound receptors leads to an influx of calcium ions, which can activate several intracellular signaling pathways, including those involved in gene expression and cellular metabolism . This compound also plays a role in neuroprotection and neurotoxicity, depending on its concentration and the duration of exposure .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the this compound receptor, which is composed of multiple subunits . Upon binding, the receptor undergoes a conformational change that opens a non-specific cation channel, allowing the influx of calcium and sodium ions and the efflux of potassium ions . This ion movement generates an excitatory postsynaptic potential, which can lead to the activation of downstream signaling pathways and changes in gene expression . Additionally, the prolonged activation of this compound receptors can result in excitotoxicity, a process that can lead to neuronal damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained activation of its receptors, resulting in chronic changes in cellular signaling and function . These long-term effects can include alterations in synaptic plasticity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance synaptic plasticity and improve cognitive function . At high doses, this compound can induce excitotoxicity, leading to neuronal damage and cell death . Studies have also shown that there are threshold effects, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can also be metabolized by various enzymes, including those involved in amino acid metabolism . The metabolic flux and levels of metabolites can be influenced by the concentration and activity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound can affect its biological activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the synaptic cleft and intracellular vesicles . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is essential for its role in synaptic plasticity and neurotransmission .
Preparation Methods
N-Methyl-D-aspartic acid can be synthesized through various methods. One common synthetic route involves the reaction of aspartic acid with formaldehyde and methylamine . The reaction conditions typically include an acidic or basic medium to facilitate the formation of the N-methylated product. Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-Methyl-D-aspartic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-D-aspartate oxime.
Reduction: Reduction reactions can convert it to N-methyl-D-aspartate amine.
Substitution: It can undergo substitution reactions with various nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Methyl-D-aspartic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
N-Methyl-D-aspartic acid is unique among glutamate receptor agonists due to its specificity for the this compound receptor . Similar compounds include:
Glutamate: The natural ligand for this compound receptors, but it also activates other glutamate receptors.
Kainate: Another glutamate receptor agonist that specifically activates kainate receptors.
AMPA: An agonist for AMPA receptors, another type of ionotropic glutamate receptor.
This compound’s specificity for its receptor makes it a valuable tool in research and a potential target for therapeutic interventions .
Properties
IUPAC Name |
(2R)-2-(methylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKKHZGPKSLGJE-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041082 | |
| Record name | N-Methyl-D-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methyl-D-aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500421 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6384-92-5 | |
| Record name | NMDA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6384-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-D-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006384925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-D-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-D-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1903B9Q6PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Methyl-D-aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 192 °C | |
| Record name | N-Methyl-D-aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione](/img/structure/B1674583.png)




